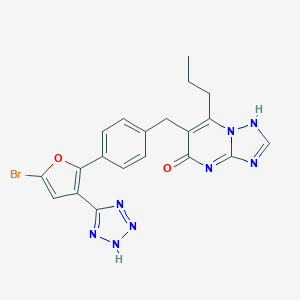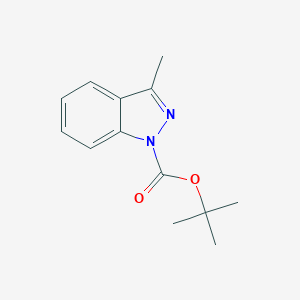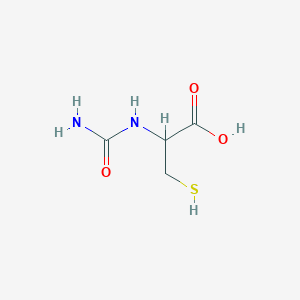![molecular formula C9H10N2O3 B064938 Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate CAS No. 183430-98-0](/img/structure/B64938.png)
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate, also known as Methyl 3-amino-5-(hydroxyimino)methyl benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).
Effets Biochimiques Et Physiologiques
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve antioxidant status in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it exhibits significant pharmacological effects at low concentrations, making it a cost-effective option for research. However, its limitations include its low solubility in water and its instability at high temperatures and in acidic conditions.
Orientations Futures
There are several future directions for the research on Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate. One of the potential applications is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate and to explore its potential interactions with other drugs and compounds. Finally, the development of novel synthesis methods and the optimization of the current methods can lead to the production of more efficient and cost-effective compounds.
Méthodes De Synthèse
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate can be synthesized through a reaction between methyl 3-aminobenzoate and hydroxylamine hydrochloride in the presence of sodium acetate. This reaction leads to the formation of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-(hydroxyimino)methyl benzoate, which can be further converted to Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate through a reaction with acetic anhydride.
Applications De Recherche Scientifique
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
183430-98-0 |
|---|---|
Nom du produit |
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate |
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-2-6(5-11-13)3-8(10)4-7/h2-5,13H,10H2,1H3/b11-5+ |
Clé InChI |
CVJSCYYKJNPRTL-VZUCSPMQSA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)/C=N/O)N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C=NO)N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C=NO)N |
Synonymes |
Benzoic acid, 3-amino-5-[(hydroxyimino)methyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
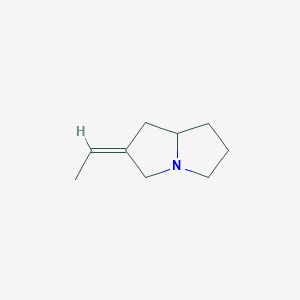
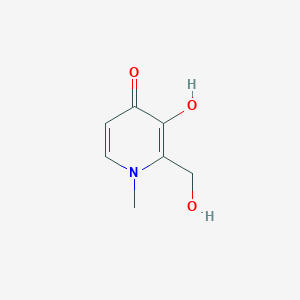
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
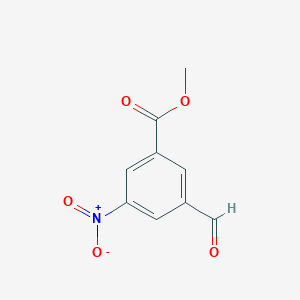
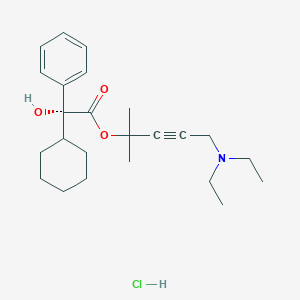
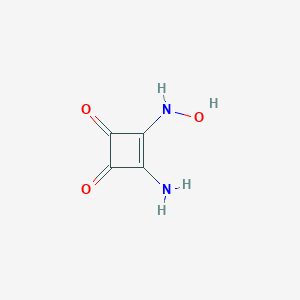
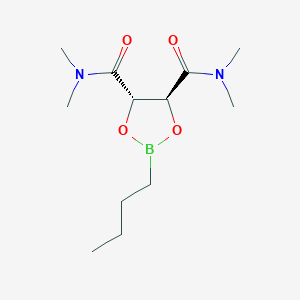
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
